Decanoic acid, 9-(acetyloxy)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
118448-87-6 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
9-acetyloxydecanoic acid |
InChI |
InChI=1S/C12H22O4/c1-10(16-11(2)13)8-6-4-3-5-7-9-12(14)15/h10H,3-9H2,1-2H3,(H,14,15) |
InChI Key |
ZGBRBBXWSHUHMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCC(=O)O)OC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Laboratory Synthesis of Decanoic Acid, 9-(acetyloxy)-
The creation of Decanoic acid, 9-(acetyloxy)- in a laboratory setting involves precise chemical strategies to ensure the correct placement and stereochemistry of the functional groups.
Targeted Esterification Strategies for Acetoxy Group Introduction
The introduction of the acetoxy group at the 9-position of decanoic acid is a critical step in the synthesis of Decanoic acid, 9-(acetyloxy)-. This is typically achieved through the esterification of a precursor molecule, 9-hydroxydecanoic acid. Various reagents and conditions can be employed for this transformation.
Commonly used acetylating agents include acetic anhydride and acetyl chloride. The reaction is often catalyzed by a base, such as pyridine or triethylamine, which serves to activate the hydroxyl group and neutralize the acidic byproduct. The choice of solvent is also important, with aprotic solvents like dichloromethane or diethyl ether being frequently utilized to avoid unwanted side reactions.
The efficiency of the esterification can be influenced by factors such as reaction temperature and time. Careful optimization of these parameters is necessary to maximize the yield of the desired 9-acetoxydecanoic acid and minimize the formation of byproducts.
Total Synthesis Approaches and Key Intermediates
The total synthesis of Decanoic acid, 9-(acetyloxy)- can be approached through various multi-step sequences. One common strategy begins with more readily available starting materials that are progressively elaborated to construct the target molecule.
A key intermediate in many synthetic routes is a molecule that already contains the ten-carbon chain and a hydroxyl group at the 9-position, or a precursor that can be readily converted to this alcohol. For instance, a synthesis might start from a shorter-chain aldehyde or ketone, which is then extended through carbon-carbon bond-forming reactions like the Wittig reaction or Grignard addition.
Another approach involves the functionalization of a long-chain alkane. This might entail a regioselective oxidation to introduce a hydroxyl group at the desired position. However, achieving high regioselectivity in such reactions can be challenging.
More recently, biocatalytic methods have emerged as a powerful tool for the synthesis of chiral molecules like 9-hydroxydecanoic acid, a precursor to the target compound. Enzymes, such as lipases, can be used to perform enantioselective reactions, providing access to specific stereoisomers of the final product. researchgate.net
Stereo- and Regioselective Synthesis of Isomers
The synthesis of specific stereoisomers and regioisomers of Decanoic acid, 9-(acetyloxy)- requires careful control over the chemical reactions employed. Stereoselectivity is particularly important when the target molecule is chiral, as is the case with 9-hydroxydecanoic acid, the precursor to 9-acetoxydecanoic acid.
Chiral starting materials can be used to introduce the desired stereochemistry. For example, the synthesis can begin with a chiral epoxide, which is then opened by a nucleophile to establish the stereocenter at the 9-position. Organocuprate-catalyzed ring-opening of chiral methyl oxiranes has been successfully used for this purpose. researchgate.net
Regioselectivity, the control of where a reaction occurs on a molecule, is also a critical consideration. For instance, if a starting material has multiple hydroxyl groups, it is necessary to selectively acetylate the one at the 9-position. This can be achieved through the use of protecting groups, which temporarily block the other hydroxyl groups from reacting.
Chemical Reactions and Derivatization
The chemical reactivity of Decanoic acid, 9-(acetyloxy)- is largely dictated by its two main functional groups: the carboxylic acid and the ester. These groups can undergo a variety of transformations, allowing for the derivatization of the molecule and the synthesis of new compounds.
Hydrolysis of the Acetoxy Ester Bond
The acetoxy group in Decanoic acid, 9-(acetyloxy)- can be removed through hydrolysis, a reaction that breaks the ester bond. This process can be catalyzed by either an acid or a base.
Acid-catalyzed hydrolysis typically involves heating the compound in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. mdpi.comrsc.org The reaction proceeds through a mechanism involving protonation of the ester carbonyl group, followed by nucleophilic attack by water.
Base-catalyzed hydrolysis, also known as saponification, is typically carried out using a strong base like sodium hydroxide or potassium hydroxide. This reaction is generally faster and more irreversible than acid-catalyzed hydrolysis. The products of saponification are the carboxylate salt of acetic acid and 9-hydroxydecanoate.
Oxidation and Reduction Reactions of Functional Groups
The functional groups of Decanoic acid, 9-(acetyloxy)- can be modified through oxidation and reduction reactions. libretexts.orgyoutube.com The carboxylic acid group is already in a high oxidation state, but the rest of the carbon chain can potentially be oxidized under harsh conditions.
The primary alcohol that would be formed upon hydrolysis of the acetoxy group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. ucr.edu Mild oxidizing agents like pyridinium chlorochromate (PCC) will typically stop at the aldehyde stage, while stronger oxidizing agents like potassium permanganate or chromic acid will lead to the carboxylic acid. libretexts.org
Modifications of the Carboxyl Terminus
The carboxyl group of Decanoic acid, 9-(acetyloxy)- is a versatile functional group that can be chemically modified to synthesize a variety of derivatives. These transformations, which include esterification, amidation, and reduction, are fundamental in organic synthesis for altering the compound's physical and chemical properties.
Esterification
The conversion of the carboxylic acid group to an ester, known as esterification, is a common and important reaction. The most frequently used method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product (the ester), the alcohol is often used in large excess or the water formed during the reaction is removed. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com
The mechanism of Fischer esterification involves several equilibrium steps. masterorganicchemistry.comyoutube.com
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comyoutube.com
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.comyoutube.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water. youtube.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com
For Decanoic acid, 9-(acetyloxy)-, the reaction with a generic alcohol (R'OH) can be represented as:
CH₃COOCH(CH₃)(CH₂)₇COOH + R'OH ⇌ CH₃COOCH(CH₃)(CH₂)₇COOR' + H₂O
The rate of esterification can be influenced by the structure of both the carboxylic acid and the alcohol; smaller esters tend to form more quickly than larger ones. chemguide.co.uk
Amidation
The carboxyl terminus can also be converted into an amide by reaction with an amine. Direct amidation, reacting a carboxylic acid directly with an amine to form an amide and water, is a challenging transformation due to the formation of a stable ammonium carboxylate salt. However, methods have been developed to facilitate this reaction, often by using catalysts or activating agents to remove water and drive the reaction forward. mdpi.comsciepub.com
One effective approach involves the use of boric acid as a catalyst. sciepub.com The proposed mechanism suggests that boric acid reacts with the carboxylic acid to form a mixed anhydride in situ. This activated intermediate is then susceptible to nucleophilic attack by the amine, forming the amide and regenerating the boric acid catalyst. sciepub.com Other methods may involve microwave activation or the use of coupling agents like carbodiimides. sciepub.com
The general reaction for the amidation of Decanoic acid, 9-(acetyloxy)- with a primary amine (R'NH₂) is:
CH₃COOCH(CH₃)(CH₂)₇COOH + R'NH₂ → CH₃COOCH(CH₃)(CH₂)₇CONH R' + H₂O
Reduction
The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. youtube.com The reaction must be carried out in an anhydrous ether solvent, followed by an acidic workup.
The mechanism for the reduction of a carboxylic acid with LiAlH₄ involves several steps:
Deprotonation: LiAlH₄ is a strong base and first deprotonates the carboxylic acid, forming a lithium carboxylate salt and releasing hydrogen gas. youtube.com
Nucleophilic Attack: The powerful nucleophilic hydride attacks the carboxylate carbon. youtube.com
Intermediate Formation: This leads to the formation of a tetrahedral intermediate which can then collapse to form an aldehyde.
Further Reduction: The aldehyde is immediately reduced further by another equivalent of LiAlH₄ to an alkoxide. youtube.com
Protonation: An acidic workup protonates the alkoxide to yield the primary alcohol. youtube.com
The reduction of Decanoic acid, 9-(acetyloxy)- yields 9-(acetyloxy)decan-1-ol:
CH₃COOCH(CH₃)(CH₂)₇COOH → (1. LiAlH₄, Et₂O; 2. H₃O⁺) → CH₃COOCH(CH₃)(CH₂)₇CH₂OH
Reaction Kinetics and Mechanistic Studies in Controlled Environments
Understanding the reaction kinetics and mechanisms of transformations involving Decanoic acid, 9-(acetyloxy)- is crucial for optimizing reaction conditions and controlling product formation. Such studies typically involve monitoring the concentration of reactants and products over time under controlled conditions of temperature, pressure, and catalyst concentration.
While specific kinetic data for Decanoic acid, 9-(acetyloxy)- are not widely available in the literature, studies on analogous long-chain fatty acids and other carboxylic acids provide a framework for the types of analyses performed. nih.govresearchgate.net For instance, the kinetics of decarboxylation of palmitic acid have been studied, revealing a first-order reaction rate with respect to the acid and a calculated activation energy. researchgate.net Similarly, detailed kinetic studies on the reactions of various organic acids with hydroxyl radicals have been conducted using methods like laser flash photolysis. nih.gov These studies determine temperature-dependent rate constants and allow for the formulation of Arrhenius equations to describe the reaction kinetics. nih.gov
Mechanistic studies often employ computational methods, such as Density Functional Theory (DFT), to model reaction pathways and calculate free energy barriers for proposed mechanisms. nih.gov These theoretical studies can elucidate the most favorable reaction pathways, such as determining whether a reaction proceeds via hydrogen atom abstraction or an addition mechanism. nih.gov
For a hypothetical reaction, such as the oxidation of Decanoic acid, 9-(acetyloxy)- by a hydroxyl radical, a kinetic study would aim to determine the rate constant (k) and its temperature dependence. The results could be presented in a format similar to the table below, which is illustrative of data obtained for other organic acids.
| Reactant Species | Arrhenius Pre-exponential Factor (A) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Rate Constant (k) at 298 K (L mol⁻¹ s⁻¹) |
|---|---|---|---|
| Protonated Acid (HA) | 1.5 x 10¹⁰ | 15.2 | 5.8 x 10⁸ |
| Deprotonated Anion (A⁻) | 1.2 x 10¹⁰ | 12.5 | 9.1 x 10⁸ |
Biological Metabolism and Biotransformation
Enzymatic Hydrolysis and Deacetylation
The initial and pivotal step in the metabolism of 9-(acetyloxy)decanoic acid is the cleavage of the acetyl group from the 9-hydroxydecanoic acid backbone. This reaction is a classic example of ester hydrolysis, catalyzed by a class of enzymes known as esterases.
The deacetylation of 9-(acetyloxy)decanoic acid is carried out by hydrolytic enzymes, specifically esterases (EC 3.1.1.-) and lipases (EC 3.1.1.3), which are ubiquitous in nature. These enzymes catalyze the cleavage of ester bonds, and many exhibit broad substrate specificity, enabling them to act on a variety of acetylated molecules. While specific enzymes that act on 9-(acetyloxy)decanoic acid have not been definitively identified in the literature, the general characteristics of microbial deacetylases provide a strong model for this biotransformation. nih.gov
Deacetylases are a diverse group of enzymes that can remove acetyl groups from a wide array of substrates, including acetylated carbohydrates, amino acids, and other natural products. nih.govresearchgate.net Microbial sources, in particular, are rich in esterases with varied specificities. For instance, acetyl xylan (B1165943) esterases, while primarily involved in hemicellulose degradation, can also act on other acetylated compounds. jmb.or.kr Similarly, lipases, which primarily hydrolyze triglycerides, often possess promiscuous esterase activity and can catalyze the deacetylation of non-lipid substrates, including secondary alcohol acetates. researchgate.netmdpi.com
The enzymes responsible for this deacetylation are typically serine hydrolases, characterized by a catalytic triad (B1167595) often composed of serine, histidine, and aspartic/glutamic acid residues. portlandpress.comjocpr.com These enzymes are found in various cellular compartments and can be secreted extracellularly, particularly by microorganisms.
Table 1: Examples of Microbial Esterases with Deacetylating Activity on Various Substrates
| Enzyme Name | Source Organism | Carbohydrate Esterase (CE) Family | Optimal pH | Optimal Temperature (°C) | Substrate Examples | Reference(s) |
| Acetyl Xylan Esterase (LaAXE) | Lactobacillus antri | CE7 | 7.0 | 50 | p-nitrophenyl acetate (B1210297), glucose pentaacetate, 7-aminocephalosporanic acid | jmb.or.kr |
| Acetyl Xylan Esterase (BhAXE) | Bacillus halodurans | CE7 | 8.0 | 50 | p-nitrophenyl acetate, glucose pentaacetate, 7-aminocephalosporanic acid | jmb.or.kr |
| Acetyl-Mannan Esterase (RiCE2) | Roseburia intestinalis | CE2 | - | - | Acetylated galactoglucomannan | pnas.org |
| Acetyl-Mannan Esterase (RiCE17) | Roseburia intestinalis | CE17 | - | - | Acetylated galactoglucomannan | pnas.org |
| Cellulose Acetate Esterase | Neisseria sicca | - | - | - | Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | tandfonline.com |
| Esterase | Pseudomonas vesicularis | - | 8.0 | 45 | Acetoxy hydroxy fatty acids, p-nitrophenyl esters | nih.gov |
This table is illustrative and provides examples of esterases with deacetylating capabilities on substrates analogous in chemical nature to 9-(acetyloxy)decanoic acid.
For example, some microbial lipases show a preference for hydrolyzing short-chain fatty acid esters. nih.gov The deacetylation of secondary alcohols, such as the 9-hydroxy position in decanoic acid, is a common reaction catalyzed by lipases, often with high enantioselectivity. researchgate.netdss.go.th The efficiency of these reactions can be influenced by the reaction medium, temperature, and pH. tandfonline.com For instance, the esterase from Pseudomonas vesicularis was found to be active on acetoxy hydroxy fatty acids, which are structurally similar to the target compound. nih.gov The catalytic efficiency, often expressed as kcat/Km, can vary significantly between different enzymes and substrates, reflecting the unique architecture of their active sites. tandfonline.com
Fatty Acid Catabolism
Following the removal of the acetyl group, the resulting molecule, 9-hydroxydecanoic acid, enters the established pathways of fatty acid metabolism. This process primarily involves β-oxidation and, to a lesser extent, ω-oxidation, to generate energy and metabolic intermediates.
The principal route for the degradation of 9-hydroxydecanoic acid is the mitochondrial β-oxidation spiral. This pathway systematically shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂. The presence of the hydroxyl group at the C-9 position (the ω-1 position) means that the initial cycles of β-oxidation proceed similarly to that of an unsubstituted medium-chain fatty acid.
The process involves a series of four enzymatic reactions:
Dehydrogenation by acyl-CoA dehydrogenase.
Hydration by enoyl-CoA hydratase.
Dehydrogenation of the β-hydroxyl group by hydroxyacyl-CoA dehydrogenase.
Thiolytic cleavage by β-ketoacyl-CoA thiolase, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
This cycle repeats until the fatty acid is completely converted into acetyl-CoA molecules. For 9-hydroxydecanoic acid, this process would yield intermediates that are also hydroxy fatty acids of decreasing chain length.
An alternative, though generally minor, pathway for fatty acid catabolism is ω-oxidation. This process occurs in the smooth endoplasmic reticulum, particularly in the liver and kidneys. portlandpress.com It involves the oxidation of the terminal methyl group (the ω-carbon), which in the case of 9-hydroxydecanoic acid is the C-10 methyl group.
The steps of ω-oxidation are as follows:
Hydroxylation of the ω-carbon by a cytochrome P450 mixed-function oxidase to form a primary alcohol. This would convert 9-hydroxydecanoic acid into 9,10-dihydroxydecanoic acid.
Oxidation of the newly formed primary alcohol to an aldehyde by alcohol dehydrogenase.
Oxidation of the aldehyde to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid (9-hydroxysebacic acid).
Once formed, this dicarboxylic acid can undergo β-oxidation from either or both ends of the molecule.
The primary product of β-oxidation, acetyl-CoA, is a central hub in metabolism. It can enter the citric acid (TCA) cycle to be completely oxidized to CO₂, generating ATP through oxidative phosphorylation. Alternatively, under certain physiological conditions such as fasting, the excess acetyl-CoA produced in the liver can be shunted towards ketogenesis, resulting in the formation of ketone bodies (acetoacetate and β-hydroxybutyrate). These ketone bodies can then be used as an energy source by extrahepatic tissues like the brain and muscles.
Metabolites from ω-oxidation can also feed into the central carbon metabolism. The shorter-chain dicarboxylic acids produced through bilateral β-oxidation, such as succinic acid, are direct intermediates of the TCA cycle. This integration ensures that the carbon skeleton of the original 9-(acetyloxy)decanoic acid molecule is efficiently utilized for energy production or biosynthetic purposes. portlandpress.com
Microbial Degradation and Environmental Fate
The environmental persistence and biological breakdown of "Decanoic acid, 9-(acetyloxy)-" are governed by its chemical structure, which features a ten-carbon fatty acid backbone with an acetyl ester group at the ninth carbon. While direct microbial degradation studies on this specific molecule are not extensively documented, its biotransformation can be inferred from established metabolic pathways for structurally related compounds, such as other acetylated molecules and hydroxy fatty acids.
The initial and most probable step in the microbial metabolism of "Decanoic acid, 9-(acetyloxy)-" is the enzymatic hydrolysis of the acetyl ester linkage. This reaction is catalyzed by non-specific esterases or lipases, which are ubiquitous in microbial populations across various ecosystems. nih.govmdpi.comd-nb.info This cleavage would yield two simpler, more readily metabolizable compounds: 9-hydroxydecanoic acid and acetate. The acetate can be directly funneled into central metabolic pathways, such as the citric acid cycle, by conversion to acetyl-CoA.
The subsequent fate of the resulting 9-hydroxydecanoic acid is critical. Microorganisms possess diverse oxidative pathways to process such molecules. Engineered strains of Escherichia coli have been shown to produce various hydroxy fatty acids, including 9-hydroxydecanoic acid, indicating that pathways for its synthesis and potential degradation exist in the microbial world. unl.edu The metabolism of the closely related 10-hydroxydecanoic acid to sebacic acid (1,10-decanedioic acid) by yeasts like Candida tropicalis is well-documented. bohrium.comnih.gov This process involves the ω-oxidation pathway, where terminal alcohol and aldehyde dehydrogenases sequentially oxidize the hydroxyl group to a carboxylic acid. nih.govasm.org
For 9-hydroxydecanoic acid, the sub-terminal hydroxyl group (at the ω-1 position) would likely be oxidized by alcohol and aldehyde dehydrogenases to form 9-oxodecanoic acid. This keto acid can then be further metabolized. Some microorganisms utilize Baeyer-Villiger monooxygenases to cleave such keto acids, while others can channel them into the β-oxidation pathway for complete degradation.
Table 1: Examples of Microorganism-Mediated Biotransformations of Analogous Compounds
Pathways of Biodegradation in Various Ecosystems
The proposed aerobic biodegradation pathway is as follows:
Initial Hydrolysis : The process begins with the extracellular or intracellular hydrolysis of the acetyl ester bond by bacteria or fungi possessing broad-specificity esterases. This releases 9-hydroxydecanoic acid and acetate into the environment or cytoplasm.
Oxidation of 9-Hydroxydecanoic Acid : The 9-hydroxydecanoic acid intermediate is then taken up by other microorganisms. Its secondary alcohol group is oxidized to a ketone by an alcohol dehydrogenase, yielding 9-oxodecanoic acid.
Entry into Central Metabolism : The resulting 9-oxodecanoic acid, as a fatty acid derivative, is primed for catabolism via the β-oxidation spiral. This pathway systematically shortens the carbon chain by two carbons in each cycle, producing acetyl-CoA. The acetyl-CoA molecules are then completely oxidized through the tricarboxylic acid (TCA) cycle to generate energy (ATP) and biomass.
The efficiency of this biodegradation can be influenced by several environmental factors, including pH, temperature, oxygen availability, and the presence of other carbon sources. In anaerobic environments, the degradation pathway would be different, likely involving fermentation processes after the initial hydrolysis, but this is generally a much slower process for fatty acids. The low water solubility of the parent compound might limit its bioavailability, making the initial hydrolysis step a potential rate-limiting factor in its environmental fate.
Table 2: Proposed Aerobic Biodegradation Pathway for Decanoic acid, 9-(acetyloxy)-
Molecular Interactions and Mechanistic Biological Studies
Investigation of Cellular Targets and Signaling Pathways
No specific data is available for Decanoic acid, 9-(acetyloxy)-.
No specific data is available for Decanoic acid, 9-(acetyloxy)-.
No specific data is available for Decanoic acid, 9-(acetyloxy)-.
Role in Intermediary Cellular Metabolism (beyond basic catabolism)
No specific data is available for Decanoic acid, 9-(acetyloxy)-.
No specific data is available for Decanoic acid, 9-(acetyloxy)-.
Academic Exploration of Biological Activities and Cellular Responses
Scientific investigations have identified "Decanoic acid, 9-(acetyloxy)-", also referred to as 9-hydroxydecanoic acid acetate (B1210297) (9-HDAA), as a bioactive molecule. It is a fatty acid derivative that has been noted for its presence in natural products like royal jelly, a secretion from honeybees. mdpi.comresearchgate.net The biological activities of fatty acids and their derivatives are often linked to their chemical structure. researchgate.net
Anti-inflammatory Modulations
While direct studies on the anti-inflammatory properties of "Decanoic acid, 9-(acetyloxy)-" are not extensively detailed in the provided search results, related compounds and extracts containing fatty acid derivatives have shown anti-inflammatory effects. researchgate.netresearchgate.netsemanticscholar.orgresearchgate.netoarjbp.com For instance, fatty acid derivatives are being investigated for their potential anti-inflammatory properties, making them candidates for further research. Compounds with similar structures, such as other hydroxylated and acetylated fatty acids found in natural extracts, have been associated with anti-inflammatory activity. researchgate.nettaylorandfrancis.comebi.ac.uk For example, 10-hydroxydecanoic acid (10-HDAA), a precursor to a related compound in royal jelly, has demonstrated anti-inflammatory activities. mdpi.com The anti-inflammatory capacity of royal jelly itself is attributed to compounds including 10-hydroxydecanoic acid and sebacic acid. researchgate.net The general class of fatty acid esters has been found to modulate inflammatory responses in cellular systems.
Antioxidant Properties
The antioxidant potential of "Decanoic acid, 9-(acetyloxy)-" is suggested by studies on extracts where it is a constituent. Various plant and natural extracts containing a mixture of phytochemicals, including fatty acid derivatives, have demonstrated significant antioxidant and free radical scavenging activities. imist.mapjps.pk For example, the methanolic extract of Origanum majorana L., which was found to contain various compounds including fatty acid esters, showed considerable free radical scavenging ability. pjps.pk Similarly, studies on MFO (Migao fatty oil) and extracts from Alnus cremastogyne pods, which contain various fatty acids and their derivatives, have shown good antioxidant activity. nih.govscielo.br The antioxidant properties of such extracts are often attributed to their complex mixture of components, including phenolics, flavonoids, and various fatty acids. imist.mapjps.pknih.govmdpi.com Specifically, capric acid (decanoic acid) and dodecanoic acid have been noted for their antioxidant properties. scielo.br
Cellular Regulatory Roles in Model Systems
Research into the parent compound, decanoic acid, indicates it plays a role in cellular regulation. Studies have shown that decanoic acid can influence signaling pathways, redox homeostasis, and mitochondrial function in various human cell types. nih.gov It has been observed to suppress proliferation and invasiveness in human trophoblast cells by inducing oxidative stress and activating the mitochondria-dependent apoptotic pathway. nih.gov Another related compound, 10-hydroxydecanoic acid (10-HDAA), has been shown to affect gene expression and immune responses. mdpi.com It can act as a weak inhibitor of human nuclear histone deacetylases (HDACs), leading to changes in the expression of target genes in cancer cells. mdpi.com The deletion of a histone deacetylase gene, hdaA, in fungi has been shown to regulate the production of secondary metabolites. nih.govmdpi.com
Potential as a Biochemical Marker in Research Contexts
"Decanoic acid, 9-(acetyloxy)-" and related fatty acids are being explored as potential biochemical markers in different research fields. Their presence and concentration can sometimes be linked to specific biological or metabolic states.
Correlation with Metabolic States
Fatty acids and their esters are fundamental to metabolism, and their profiles can change in different physiological or pathological conditions. While specific correlations for "Decanoic acid, 9-(acetyloxy)-" are not detailed, the broader class of fatty acids is integral to understanding metabolic states. For instance, GC-MS analysis of plant extracts used in traditional medicine has identified various fatty acid esters, and the therapeutic effects of these extracts are often linked to their metabolic impact, such as effects on lipid profiles. academicjournals.org Decanoic acid itself has been shown to regulate redox homeostasis. nih.gov Furthermore, fatty acid derivatives are being investigated for their roles in fatty acid metabolism and cellular signaling pathways.
Association with Specific Biochemical Processes
The identification of "Decanoic acid, 9-(acetyloxy)-" and its relatives in various natural sources points to their involvement in specific biochemical pathways. For example, its presence in royal jelly suggests a role in the unique biochemistry of honeybees. mdpi.comresearchgate.net In fungi, the regulation of secondary metabolite production, a key biochemical process, is influenced by histone deacetylases, which can be affected by fatty acids like 10-HDAA. nih.govmdpi.com The results of a study on processed bamboo shoots suggest that the identified phytochemicals, including various complex esters, could serve as biochemical markers for the processed products in the food and pharmaceutical industries. phytojournal.com
Table of Research Findings on Related Fatty Acids
| Compound/Extract | Research Focus | Key Findings | Citations |
|---|---|---|---|
| Decanoic acid (DA) | Cellular Function | Suppresses proliferation and invasiveness of human trophoblast cells by disrupting mitochondrial function. | nih.gov |
| 10-hydroxydecanoic acid (10-HDAA) | Gene Expression | Acts as a weak inhibitor of human nuclear HDACs, leading to changes in gene expression. | mdpi.com |
| 10-HDAA | Biological Activity | Shows immunoregulatory, estrogenic, and anti-inflammatory activities. | mdpi.com |
| MFO (Migao fatty oil) | Antioxidant Activity | Demonstrated good antioxidant activity in DPPH and ABTS assays. | scielo.br |
| Origanum majorana L. extract | Antioxidant Activity | Exhibited significant free radical scavenging ability; contained fatty acid methyl esters. | pjps.pk |
Table of Mentioned Compounds
| Compound Name |
|---|
| Decanoic acid, 9-(acetyloxy)- |
| 9-hydroxydecanoic acid acetate (9-HDAA) |
| 10-hydroxydecanoic acid (10-HDAA) |
| Sebacic acid |
| Capric acid (Decanoic acid) |
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization
Spectroscopic methods are essential for elucidating the precise molecular structure of "Decanoic acid, 9-(acetyloxy)-". These techniques probe the interaction of molecules with electromagnetic radiation to provide information about atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of each atom in the molecule.
For "Decanoic acid, 9-(acetyloxy)-", a ¹H NMR spectrum would reveal signals corresponding to the protons of the long alkyl chain, a distinct signal for the methine proton at the C-9 position (shifted downfield due to the adjacent oxygen atom of the acetyloxy group), and a characteristic singlet for the three protons of the acetyl methyl group.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carboxylic acid carbonyl carbon, the ester carbonyl carbon, the C-9 carbon bonded to the acetyloxy group, and the individual carbons of the decanoic acid backbone. Predicted ¹³C NMR data for the related compound (9R)-9-(acetyloxy)decanoic acid is available in public databases. np-mrd.org
Table 3: Predicted ¹³C NMR Chemical Shifts for (9R)-9-(acetyloxy)decanoic acid Data predicted for a spectrum recorded in H₂O at 126 MHz.
| Atom No. | Predicted Chemical Shift (ppm) | Source |
|---|---|---|
| 1 (C=O, acid) | 179.9 | np-mrd.org |
| 2 | 36.3 | np-mrd.org |
| 3 | 25.8 | np-mrd.org |
| 4 | 29.8 | np-mrd.org |
| 5 | 29.9 | np-mrd.org |
| 6 | 29.9 | np-mrd.org |
| 7 | 26.2 | np-mrd.org |
| 8 | 34.8 | np-mrd.org |
| 9 (CH-O) | 73.1 | np-mrd.org |
| 10 (CH₃) | 20.9 | np-mrd.org |
| 1' (C=O, ester) | 175.0 | np-mrd.org |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For "Decanoic acid, 9-(acetyloxy)-", IR spectroscopy is particularly useful for confirming the presence of its two distinct carbonyl groups.
The IR spectrum would be expected to show two strong absorption bands in the carbonyl region: one for the C=O stretch of the carboxylic acid (typically around 1700–1725 cm⁻¹) and another for the C=O stretch of the ester group (typically at a slightly higher wavenumber, around 1735–1750 cm⁻¹). researchgate.net The spectrum would also feature a broad O-H stretch from the carboxylic acid and various C-O stretching bands. researchgate.netnist.gov The presence of these characteristic peaks provides strong evidence for the compound's structure. mdpi.com Raman spectroscopy can also be used to identify these functional groups, and spectral data for related compounds like 9-decenoic acid are available. chemicalbook.com
Table 4: Key Infrared (IR) Absorption Bands for Decanoic acid, 9-(acetyloxy)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | researchgate.net |
| Alkyl C-H | C-H Stretch | 2960 - 2850 | rsc.org |
| Ester C=O | C=O Stretch | ~1750 - 1735 | researchgate.netnist.gov |
| Carboxylic Acid C=O | C=O Stretch | ~1725 - 1700 | researchgate.net |
Quantitative Method Development and Validation
The development of a robust quantitative method for Decanoic acid, 9-(acetyloxy)- typically involves liquid chromatography coupled with mass spectrometry (LC-MS), often utilizing a triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode for its high sensitivity and selectivity.
Method development would begin with the optimization of chromatographic conditions to achieve good peak shape and separation from matrix components. This includes selecting an appropriate column (e.g., a C18 reversed-phase column), mobile phase composition, and gradient elution profile. Mass spectrometry parameters, such as ionization source settings (e.g., electrospray ionization - ESI) and collision energies for MS/MS transitions, would be optimized to maximize the signal intensity of the analyte.
Once developed, the method must be rigorously validated according to international guidelines to ensure its reliability. Key validation parameters include:
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (r²) of the resulting calibration curve.
Accuracy: The closeness of the measured concentration to the true concentration. It is determined by analyzing samples with known concentrations of the analyte (quality control samples).
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for intra-day and inter-day analyses.
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Table 2: Representative Quantitative Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% | -5.2% to 8.9% |
| Precision (%RSD) | ≤ 15% | Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2% |
| LOQ | Signal-to-noise ratio ≥ 10 | 5 ng/mL |
Sample Preparation and Derivatization Strategies for Analytical Platforms
The choice of sample preparation technique is critical for the successful analysis of Decanoic acid, 9-(acetyloxy)- and depends heavily on the nature of the sample matrix (e.g., plasma, tissues, cell cultures). The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and make it compatible with the analytical platform.
Common sample preparation strategies for fatty acids and their derivatives include:
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For a moderately polar compound like Decanoic acid, 9-(acetyloxy)-, a combination of a polar and a non-polar solvent would be selected to extract it from an aqueous matrix.
Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique than LLE. It uses a solid sorbent to adsorb the analyte, which is then washed to remove interferences and finally eluted with a suitable solvent. For Decanoic acid, 9-(acetyloxy)-, a reversed-phase (e.g., C18) or a mixed-mode sorbent could be employed.
Protein Precipitation (PPT): For biological samples like plasma or serum, PPT with a solvent such as acetonitrile (B52724) or methanol (B129727) is often used as a simple and rapid method to remove proteins prior to analysis.
In some cases, derivatization may be necessary to improve the analytical properties of Decanoic acid, 9-(acetyloxy)-. While the acetyl group is already present, further derivatization of the carboxylic acid group can enhance its chromatographic behavior or ionization efficiency. For instance, esterification to form a methyl or ethyl ester can improve its volatility for gas chromatography (GC) analysis or its ionization in ESI-MS. However, for LC-MS analysis, derivatization is often not required for free fatty acids.
Table 3: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, inexpensive | Can be labor-intensive, may form emulsions |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | High recovery, high selectivity, easily automated | Can be more expensive than LLE |
| Protein Precipitation (PPT) | Precipitation of proteins with a solvent | Rapid, simple | Less clean extracts, potential for ion suppression |
Structure Activity Relationship Sar and Computational Investigations
Correlation of Structural Features with Biological and Chemical Activities
The biological and chemical activities of a fatty acid derivative are intricately linked to its structural components. For "Decanoic acid, 9-(acetyloxy)-", these key features include the position of the acetoxy group, the length and saturation of the alkyl chain, and its stereochemistry.
Influence of Acetoxy Group Position on Bioactivity
The placement of the acetoxy group along the decanoic acid chain is a critical determinant of its bioactivity. While direct studies on 9-(acetyloxy)-decanoic acid are scarce, research on regioisomers of hydroxystearic acid (HSA) offers valuable insights. Studies have shown that the position of a hydroxyl group significantly impacts the biological effects of stearic acid. For instance, a study on a series of HSA regioisomers revealed that those with the hydroxyl group at positions 5, 7, and 9 exhibited growth inhibitory activity against several human tumor cell lines, whereas 10-HSA and 11-HSA had a much weaker effect, and 8-HSA was inactive. nih.govresearchgate.net This suggests that the specific location of the oxygen-containing functional group is crucial for interaction with biological targets.
Furthermore, the acetylation of the hydroxyl group can abolish certain biological activities. For example, the growth inhibitory potency of some hydroxystearic acids was lost upon acylation of the hydroxyl group. nih.gov Conversely, in other contexts, such as with aspirin, the acetoxy group is vital for its mechanism of action, enabling it to acetylate cyclooxygenase enzymes. nih.gov This dual nature of the acetoxy group—sometimes enhancing and sometimes diminishing activity—highlights the complexity of its influence. For 9-(acetyloxy)-decanoic acid, the acetoxy group at the C-9 position could facilitate specific interactions with protein targets that are not possible with other positional isomers. The ester linkage introduces a potential site for hydrolysis by esterases, which could act as a metabolic activation or deactivation step, releasing the corresponding 9-hydroxydecanoic acid. The presence of the acetyl group also alters the polarity and steric bulk at this position compared to a hydroxyl group, which would undoubtedly influence its binding to a receptor. nih.govresearchgate.net
Table 1: Hypothetical Bioactivity Profile of Acetyloxy-Decanoic Acid Isomers Based on Hydroxystearic Acid Data
| Isomer Position | Predicted Relative Bioactivity | Rationale for Prediction |
| 5-(acetyloxy)- | Moderate | Analogy to 5-HSA activity. nih.gov |
| 7-(acetyloxy)- | Moderate | Analogy to 7-HSA activity. nih.gov |
| 8-(acetyloxy)- | Low | Analogy to the inactivity of 8-HSA. nih.gov |
| 9-(acetyloxy)- | High | Analogy to the significant activity of 9-HSA. nih.govresearchgate.net |
| 10-(acetyloxy)- | Low | Analogy to the weak activity of 10-HSA. nih.gov |
This table is illustrative and based on extrapolations from related compounds.
Impact of Alkyl Chain Length and Saturation
The decanoic acid backbone of "Decanoic acid, 9-(acetyloxy)-" places it in the category of medium-chain fatty acids. This chain length influences its transport and metabolism. The absence of double bonds (saturation) in the chain imparts conformational flexibility, allowing it to adopt various shapes to fit into binding sites. However, the introduction of unsaturation, as seen in oleic or linoleic acid, can significantly alter the molecule's shape and, consequently, its biological activity. mdpi.com A saturated chain like that in decanoic acid will have different membrane-disrupting properties and receptor affinities compared to an unsaturated counterpart.
Stereochemical Effects on Molecular Recognition
The carbon at the 9-position in "Decanoic acid, 9-(acetyloxy)-" is a chiral center, meaning the compound can exist as two enantiomers, (R)-9-(acetyloxy)-decanoic acid and (S)-9-(acetyloxy)-decanoic acid. Stereochemistry is a critical factor in molecular recognition by biological systems, as enzymes and receptors are themselves chiral. oup.commdpi.com
Studies on related hydroxy fatty acids have demonstrated the importance of stereochemistry. For example, the (R)-enantiomer of 9-hydroxystearic acid has been shown to be the biologically active form in certain contexts, such as inhibiting histone deacetylase 1. mdpi.com Similarly, the biological effects of 2-hydroxy fatty acids are enantiomer-specific, with the (R)- and (S)-enantiomers showing differential effects on cellular processes. uniprot.org It is therefore highly probable that the biological activity of "Decanoic acid, 9-(acetyloxy)-" would be stereospecific. One enantiomer would likely exhibit a higher affinity for a specific protein target due to a more favorable three-dimensional arrangement of its functional groups within the binding site.
Molecular Modeling and Docking Simulations
Given the absence of empirical data, computational methods such as molecular modeling and docking simulations provide a powerful avenue to predict and understand the behavior of "Decanoic acid, 9-(acetyloxy)-" at a molecular level. nutricion.org
Prediction of Ligand-Protein Interactions and Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. vu.edu.aumdpi.com For "Decanoic acid, 9-(acetyloxy)-", a docking study would involve computationally placing the molecule into the binding site of a relevant protein target. The choice of target would be guided by the known activities of similar fatty acids, such as fatty acid amide hydrolase (FAAH) or fatty acid binding proteins (FABPs). osdd.netmdpi.combiorxiv.orgresearchgate.net
The simulation would calculate the binding energy for numerous possible conformations and orientations of the ligand within the protein's active site. The pose with the lowest binding energy is generally considered the most probable binding mode. bohrium.com These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For "Decanoic acid, 9-(acetyloxy)-", the carboxylate group would likely form ionic interactions or hydrogen bonds with polar or charged amino acid residues, while the alkyl chain would fit into a hydrophobic pocket. The acetoxy group could act as a hydrogen bond acceptor. dducollegedu.ac.inpharmacylibrary.com The predicted binding affinity, often expressed as a docking score or an estimated dissociation constant (Kd) or inhibition constant (Ki), provides a quantitative measure of the ligand's potency. oup.com
Table 2: Hypothetical Docking Simulation Results for (R)- and (S)-9-(acetyloxy)-decanoic acid with a Putative Receptor
| Enantiomer | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| (R)-9-(acetyloxy)-decanoic acid | -8.5 | Hydrogen bond between acetoxy carbonyl and Ser123; Hydrophobic interactions of alkyl chain with Leu45, Val89, Ile92. |
| (S)-9-(acetyloxy)-decanoic acid | -6.2 | Steric clash between acetoxy group and Phe120; Weaker hydrophobic interactions. |
This table presents hypothetical data to illustrate the potential outcomes of a molecular docking study.
Conformational Analysis and Energetic Landscapes
Conformational analysis of "Decanoic acid, 9-(acetyloxy)-" would explore the different spatial arrangements of its atoms that can be achieved through rotation about its single bonds. Due to its flexible alkyl chain, the molecule can adopt a vast number of conformations. arxiv.orgaip.orgresearchgate.net Molecular dynamics (MD) simulations can be employed to study these conformational changes over time. nih.gov
An MD simulation would model the movements of the atoms in the ligand and its surrounding environment (e.g., water or a protein binding site) based on a force field that describes the underlying physics. mdpi.com This allows for the mapping of the molecule's energetic landscape, which illustrates the relative energies of different conformations. Low-energy conformations are more stable and more likely to be populated. The simulation can reveal how the molecule behaves in different environments, such as how the alkyl chain might fold in an aqueous solution versus how it extends within the hydrophobic core of a protein. researchgate.net For "Decanoic acid, 9-(acetyloxy)-", understanding its preferred conformations is essential for predicting how it will present its key functional groups (carboxylate and acetoxy) for interaction with a biological target.
In Silico Prediction of Metabolic Pathways and Biochemical Fates
The metabolic fate of a xenobiotic compound, such as Decanoic acid, 9-(acetyloxy)-, is crucial for understanding its biological activity and potential interactions within a living system. While direct experimental data on the metabolism of this specific compound is limited, in silico models provide a powerful approach to predict its biotransformation. These computational tools utilize extensive databases of known metabolic reactions and algorithms that recognize specific chemical moieties to forecast the likely metabolic pathways. frontiersin.orgresearchgate.net
The predicted metabolism of Decanoic acid, 9-(acetyloxy)- is expected to proceed through several key phases, primarily involving hydrolysis of the ester group, followed by oxidation of the fatty acid chain. These predictions are based on the metabolism of structurally similar compounds, including medium-chain fatty acids, acetylated compounds, and hydroxy fatty acids. frontiersin.orgresearchgate.netoup.com
The primary predicted metabolic transformations for Decanoic acid, 9-(acetyloxy)- are detailed below:
Phase I Metabolism:
The initial biotransformation is anticipated to be the hydrolysis of the acetyl ester bond. This reaction is commonly catalyzed by a broad range of carboxylesterases present in various tissues, leading to the formation of 9-hydroxydecanoic acid and acetic acid.
Following de-acetylation, the resulting 9-hydroxydecanoic acid is predicted to undergo oxidation. The principal oxidative pathways for fatty acids are β-oxidation and ω-oxidation.
β-Oxidation: This is a major pathway for fatty acid degradation, occurring primarily in the mitochondria. oup.com For 9-hydroxydecanoic acid, β-oxidation would proceed by sequentially shortening the carbon chain by two-carbon units from the carboxyl end.
ω-Oxidation: This pathway involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid. gsartor.orgasm.org This is typically initiated by cytochrome P450 enzymes, leading to the formation of a ω-hydroxy fatty acid, which can be further oxidized to a dicarboxylic acid. In the case of 9-hydroxydecanoic acid, this would result in 9,10-dihydroxydecanoic acid and subsequently 9-hydroxy-1,10-decanedioic acid.
Hydroxylation: Further hydroxylation of the decanoic acid backbone at other positions is also a possibility, mediated by cytochrome P450 enzymes. nih.gov
Phase II Metabolism:
The primary metabolite, 9-hydroxydecanoic acid, and its subsequent oxidized products, possess functional groups (hydroxyl and carboxyl groups) that can undergo Phase II conjugation reactions. These reactions typically increase the water solubility of the compound, facilitating its excretion. Predicted conjugation reactions include:
Glucuronidation: The hydroxyl and carboxyl groups can be conjugated with glucuronic acid, a common detoxification pathway.
Sulfation: The hydroxyl group can also be sulfated.
The following table summarizes the predicted metabolic pathways and the resulting metabolites of Decanoic acid, 9-(acetyloxy)- based on in silico analysis.
Interactive Data Table: Predicted Metabolic Fates of Decanoic acid, 9-(acetyloxy)-
| Metabolic Reaction | Predicted Enzyme(s) | Substrate | Predicted Metabolite(s) | Metabolic Phase |
| Ester Hydrolysis | Carboxylesterases | Decanoic acid, 9-(acetyloxy)- | 9-Hydroxydecanoic acid, Acetic acid | Phase I |
| β-Oxidation | Acyl-CoA Dehydrogenases | 9-Hydroxydecanoic acid | 7-Hydroxyoctanoic acid, 5-Hydroxyhexanoic acid, etc. | Phase I |
| ω-Oxidation | Cytochrome P450 | 9-Hydroxydecanoic acid | 9,10-Dihydroxydecanoic acid | Phase I |
| Further Oxidation | Alcohol/Aldehyde Dehydrogenase | 9,10-Dihydroxydecanoic acid | 9-Hydroxy-1,10-decanedioic acid | Phase I |
| Glucuronidation | UDP-glucuronosyltransferases | 9-Hydroxydecanoic acid | 9-Hydroxydecanoic acid glucuronide | Phase II |
| Sulfation | Sulfotransferases | 9-Hydroxydecanoic acid | 9-Hydroxydecanoic acid sulfate | Phase II |
It is important to note that the relative contribution of each predicted pathway can vary depending on the biological system (e.g., species, tissue). univie.ac.at Computational tools like BioTransformer, Meteor, and those based on QSAR (Quantitative Structure-Activity Relationship) are instrumental in generating these hypotheses, which can then guide targeted experimental validation. frontiersin.orgresearchgate.net The use of such in silico methods is a key strategy in modern toxicology and drug discovery for prioritizing chemicals for further testing and for understanding their potential biological effects. nih.gov
Future Directions in Academic Research
Elucidation of Undiscovered Biosynthetic and Degradation Pathways
A foundational gap in our knowledge is the precise biochemical route by which Decanoic acid, 9-(acetyloxy)- is synthesized and catabolized in organisms. Future research must prioritize the identification of the genetic and enzymatic machinery responsible for its lifecycle.
For biosynthesis, research should focus on a multi-step investigation. The presumed pathway involves the hydroxylation of a C10 fatty acid precursor, likely decanoic acid, at the ω-1 position (C-9), followed by acetylation of the resulting hydroxyl group. Key research objectives include:
Identification of Hydroxylases: Screening for cytochrome P450 monooxygenases or other oxidoreductases capable of regioselectively hydroxylating decanoic acid at the C-9 position.
Identification of Acetyltransferases: Characterizing acetyl-CoA-dependent transferases that specifically recognize 9-hydroxydecanoic acid as a substrate to produce the final acetylated product.
Pathway Confirmation: Utilizing stable isotope tracing studies (e.g., with ¹³C-labeled decanoic acid or acetate) in a producer organism to track the flow of atoms through the proposed pathway and confirm the precursor-product relationships.
For degradation, the most probable initial step is hydrolysis of the ester bond. Research should aim to:
Identify Specific Esterases/Lipases: Screen for and characterize hydrolases that cleave the acetyl group, releasing 9-hydroxydecanoic acid and acetate (B1210297).
Map Downstream Catabolism: Determine the fate of the 9-hydroxydecanoic acid product, investigating its potential entry into β-oxidation or ω-oxidation pathways for complete breakdown.
The table below outlines a conceptual experimental framework for discovering the biosynthetic enzymes.
| Research Phase | Technique | Objective | Anticipated Outcome |
|---|---|---|---|
| Gene Candidate Identification | Comparative Genomics / Transcriptomics | Identify candidate hydroxylase and acetyltransferase genes that are highly expressed in producer organisms compared to non-producers. | A shortlist of putative genes (e.g., P450s, BAHD acetyltransferases) for functional analysis. |
| Functional Validation | Heterologous Expression & In Vitro Assays | Express candidate genes in a host system (e.g., E. coli, yeast) and test the purified enzymes with presumed substrates (decanoic acid, 9-hydroxydecanoic acid). | Confirmation of specific enzymatic activity (hydroxylation or acetylation) and determination of kinetic parameters (Km, kcat). |
| In Vivo Confirmation | Gene Knockout / CRISPR-Cas9 | Disrupt the confirmed genes in the native producer organism. | Abolition or significant reduction in the production of Decanoic acid, 9-(acetyloxy)-, confirming the gene's essential role in the pathway. |
Comprehensive Metabolomic and Lipidomic Profiling Across Diverse Biological Systems
To understand the functional relevance of Decanoic acid, 9-(acetyloxy)-, it is essential to determine its distribution, concentration, and co-regulation with other metabolites. Comprehensive profiling using high-resolution mass spectrometry (LC-MS/MS, GC-MS) is a critical next step. Research should extend beyond simple detection to a systematic quantification across a wide array of biological contexts.
Key research initiatives should include:
Broad Taxonomic Surveys: Profiling for the presence and abundance of the compound in diverse organisms, including insects (e.g., social insects like bees and ants), plants (e.g., in nectar or root exudates), and microorganisms (e.g., bacteria, fungi). This will reveal its evolutionary distribution and potential ecological roles.
Tissue-Specific and Developmental Profiling: Within a known producer organism, quantifying its levels in different tissues (e.g., glands, hemolymph, fat body) and at different life stages (e.g., larva, pupa, adult) to correlate its presence with specific physiological functions or developmental events.
Dynamic Profiling under Perturbation: Measuring changes in the concentration of Decanoic acid, 9-(acetyloxy)- in response to various stimuli, such as pathogenic infection, nutritional stress, or environmental changes. This will help link the molecule to specific biological responses like immunity or adaptation.
The following table presents a hypothetical comparison of lipidomic data, illustrating the type of insights that could be gained from such studies.
| Biological System | Condition | Hypothetical Concentration (ng/mg tissue) | Potential Interpretation |
|---|---|---|---|
| Insect Hemolymph | Naïve / Healthy | 5.2 ± 1.1 | Baseline level for homeostatic function. |
| 24h Post-Bacterial Challenge | 85.7 ± 9.3 | Strongly induced during an immune response, suggesting a role in defense or signaling. | |
| Plant Root Tissue | Control Soil | < 0.1 (Below Detection) | Not constitutively produced or present at very low levels. |
| Mycorrhizal Fungi Colonized | 15.4 ± 3.5 | Involvement in symbiotic plant-microbe interactions. | |
| Bacterial Biofilm | Quorum Sensing Activated | 42.0 ± 5.0 (per mg protein) | Potential role as a quorum sensing molecule or biofilm modulator. |
Advanced Mechanistic Investigations at the Atomic and Sub-Cellular Levels
Understanding where Decanoic acid, 9-(acetyloxy)- is found is only the first step; the next is to determine precisely how it functions at the molecular level. Future research must employ advanced biophysical and cell biology techniques to uncover its direct interaction partners and its effects on cellular structures.
Potential mechanisms of action that warrant investigation include:
Receptor-Ligand Interactions: Investigating whether it acts as a signaling molecule by binding to specific protein receptors. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to screen for binding to receptor libraries (e.g., GPCRs, nuclear receptors) and quantify binding affinity (Kd) and thermodynamics.
Enzyme Modulation: Assessing its ability to act as an allosteric modulator or competitive inhibitor of key enzymes. Given its structure, relevant targets could include histone deacetylases (HDACs), lipoxygenases, or fatty acid synthases.
Membrane Perturbation: As an amphipathic lipid, it could directly interact with cellular membranes. Molecular dynamics (MD) simulations, combined with experimental methods like solid-state NMR and fluorescence anisotropy using model lipid bilayers, can reveal its effects on membrane fluidity, thickness, curvature, and the formation of lipid rafts.
Sub-cellular Trafficking: Visualizing its location and movement within a living cell. This can be achieved by synthesizing a fluorescently-tagged analog and using high-resolution confocal or super-resolution microscopy to track its accumulation in specific organelles (e.g., mitochondria, endoplasmic reticulum, lipid droplets).
The table below details a proposed workflow for identifying a protein target.
| Step | Methodology | Primary Measurement | Objective |
|---|---|---|---|
| 1. Initial Screening | Affinity Chromatography-Mass Spectrometry | List of proteins from a cell lysate that bind to an immobilized ligand. | Generate a list of potential protein binding partners. |
| 2. Binding Validation & Quantification | Surface Plasmon Resonance (SPR) | Association (ka) and dissociation (kd) rate constants, yielding the dissociation constant (Kd). | Confirm direct binding to a purified candidate protein and quantify its affinity. |
| 3. Thermodynamic Characterization | Isothermal Titration Calorimetry (ITC) | Enthalpy (ΔH) and entropy (ΔS) of binding. | Elucidate the thermodynamic forces driving the interaction (e.g., hydrogen bonding, hydrophobic effect). |
| 4. Structural Analysis | X-ray Crystallography or Cryo-EM | High-resolution 3D structure of the protein-ligand complex. | Reveal the specific atomic interactions within the binding pocket. |
Integration of Multi-Omics Data to Construct Holistic Biological Models
To fully comprehend the role of Decanoic acid, 9-(acetyloxy)-, it must be studied within the context of the entire biological system. A systems biology approach, integrating data from multiple "omics" layers, is necessary to build comprehensive models of its function. This involves moving beyond studying the molecule in isolation to understanding its network-level effects.
Future research should be designed around a multi-omics framework:
Perturbation Experiments: In a controlled cellular or organismal model, apply exogenous Decanoic acid, 9-(acetyloxy)- (or modulate its endogenous production) and collect samples over a time course.
Data Acquisition: From these samples, generate parallel datasets for:
Transcriptomics (RNA-Seq): To measure changes in gene expression.
Proteomics (e.g., SWATH-MS): To measure changes in protein abundance and post-translational modifications.
Metabolomics/Lipidomics (LC-MS/MS): To measure changes in the levels of other small molecules and lipids, placing Decanoic acid, 9-(acetyloxy)- within the broader metabolic network.
Bioinformatic Integration: Employ advanced computational tools to integrate these disparate datasets. This includes pathway analysis, network inference, and correlation analysis to identify modules of genes, proteins, and metabolites that respond in concert with changes in Decanoic acid, 9-(acetyloxy)-.
Model Building: The ultimate goal is to construct predictive computational models of the cellular processes it influences. These models can generate new, testable hypotheses about its mechanism of action and its role in health and disease. For instance, such a model could predict how inhibiting its biosynthesis would impact an organism's immune response.
| Omics Layer | Key Technology | Primary Data Output | Integrated Biological Question |
|---|---|---|---|
| Lipidomics | LC-MS/MS | Dynamic levels of Decanoic acid, 9-(acetyloxy)- and related lipids. | How does an increase in Decanoic acid, 9-(acetyloxy)- alter cellular signaling networks, gene expression, and metabolic flux to produce an integrated physiological response (e.g., immunity)? |
| Transcriptomics | RNA-Sequencing | Differentially expressed genes (DEGs) and pathway enrichment analysis. | |
| Proteomics | SWATH-MS / TMT-MS | Changes in protein abundance and post-translational modifications. | |
| Metabolomics | GC-MS / LC-MS | Perturbations in central carbon metabolism, amino acids, etc. |
Exploration of Environmental Biotransformation and Potential for Bioremediation Technologies
Beyond its biological role, the environmental fate of Decanoic acid, 9-(acetyloxy)- is an important and unexplored area. As it is produced by organisms, it is inevitably released into ecosystems. Understanding how it is transformed and degraded by environmental microorganisms is key to assessing its ecological impact and potential for biotechnological applications.
Future research in this domain should address:
Identification of Degrading Microbes: Isolating bacteria and fungi from relevant environments (e.g., soil, water, insect nests) that can utilize Decanoic acid, 9-(acetyloxy)- as a sole carbon source.
Metabolic Pathway Analysis: Using mass spectrometry to identify the intermediate and final products of microbial degradation. This will reveal the environmental catabolic pathway, which likely begins with an extracellular esterase followed by fatty acid oxidation.
Enzyme Bioprospecting: Cloning and characterizing the key enzymes (e.g., robust, temperature-stable esterases) from these degrading microbes. Such enzymes could have industrial applications, for example, in biocatalysis or as additives in cleaning products.
Bioremediation Potential: If Decanoic acid, 9-(acetyloxy)- or structurally similar acetylated lipids are identified as components of industrial waste streams or as environmental pollutants, the identified microorganisms or their enzymes could be developed into bioremediation technologies. This could involve bioaugmentation of contaminated sites or the design of enzyme-based bioreactors for waste treatment.
| Research Question | Experimental Approach | Key Measurement | Potential Application |
|---|---|---|---|
| Which microbes degrade the compound? | Enrichment culture on minimal media with the compound as the sole carbon source. | 16S rRNA / ITS sequencing to identify bacterial/fungal species. | Source of novel degradative strains. |
| What is the degradation pathway? | Time-course analysis of microbial culture supernatant using LC-MS. | Identification of metabolic intermediates (e.g., 9-hydroxydecanoic acid). | Understanding of environmental fate and persistence. |
| What are the key enzymes? | Proteomic analysis (secretome) of degrading cultures; gene cloning and expression. | Identification and kinetic characterization of specific esterases and oxidases. | Development of industrial biocatalysts or bioremediation agents. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
